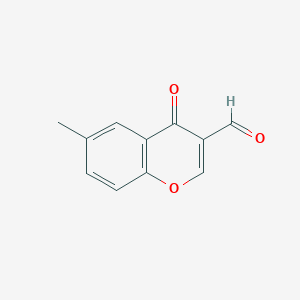

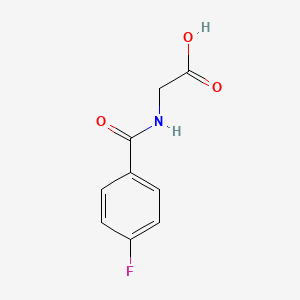

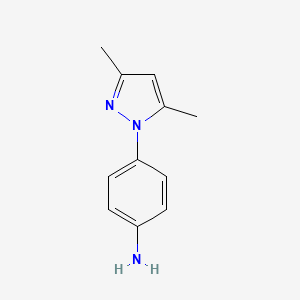

4-(3,5-dimetil-1H-pirazol-1-il)anilina

Descripción general

Descripción

The compound "4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. A general two-step method for synthesizing 4-(alkyl)pyrazoles has been developed, which involves the reaction of organyl diethylacetals with the Vilsmeier reagent to produce a mixture of ethoxy- and dimethylamino-acroleins. This mixture then reacts with hydrazine monohydrogenchloride to yield the desired 4-substituted pyrazoles . Additionally, a facile synthesis approach has been described for the preparation of various 1-phenyl-3,5-dimethyl-4-substituted phenyl pyrazoles, which involves the condensation of malon anilic acid hydrazide with substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can exhibit interesting features. For instance, in the solid-state structure of a phenyl pyrazole derivative, the phenyl and pyrazolyl groups are nearly coplanar, and the molecules are organized in two-dimensional sheets held together by intermolecular CH-π interactions and NH…N hydrogen bonds . The coordination compounds of a novel aniline-based pyrazole derivative have been synthesized, and their crystal structures have been determined, revealing the chelating nature of the ligand and the specific coordination geometries preferred by the transition-metal ions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, forming coordination compounds with transition metals. The synthesized ligand NN-bis(3,5-dimethylpyrazol-1-ylmethyl)aminobenzene (bdmpab) has been used to form compounds with metals such as Co, Cu, and Zn. The ligand can act as a bidentate or tridentate ligand depending on the metal and the anions involved. The resulting coordination compounds have been characterized by spectroscopic methods and analytical techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary depending on the substituents attached to the pyrazole ring. For example, the 4-(phenyl)pyrazole derivative has a markedly lower solubility in common organic solvents compared to its alkyl-substituted counterparts . The spectral evaluation of newly synthesized substituted pyrazoles provides insights into their chemical properties and potential applications .

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El compuesto se utiliza en la síntesis de compuestos heterocíclicos . Por ejemplo, se ha utilizado para preparar 4-[(3,5-dimetil-1H-pirazol-1-il)metil]-4-metil-2-fenil-4,5-dihidrooxazol con un alto rendimiento a través de una reacción de sustitución nucleofílica .

Precursor en Síntesis Orgánica

“4-(3,5-dimetil-1H-pirazol-1-il)anilina” se utiliza como precursor en la síntesis orgánica . Se ha utilizado en la síntesis de ácido 4-{[(3,5-dimetil-1H-pirazol-1-il)metil]amino}benzoico .

Catalizadores y Sensores

El compuesto se utiliza en el desarrollo de catalizadores y sensores. Sus propiedades únicas lo hacen adecuado para estas aplicaciones.

Síntesis Farmacéutica

“this compound” se utiliza en la síntesis de productos farmacéuticos. Sus propiedades únicas lo hacen adecuado para esta aplicación.

Evaluación Antileishmanial y Antimalárica

El compuesto se ha evaluado por sus propiedades antileishmaniales y antimaláricas . Se realizó un estudio de simulación molecular para justificar la potente actividad antipromastigote in vitro de un compuesto que incluye "this compound" .

Síntesis de Pirazolo[1,5-a]pirimidinas

El compuesto se ha utilizado en la síntesis de pirazolo[1,5-a]pirimidinas . El hidrato de hidrazina actúa de manera similar, pero los nitrilos enehidrazino así formados se someten a una rápida ciclización para dar nuevos derivados de 4,5-diaminopirazol .

Propiedades

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLODFMZXGBJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351941 | |

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52708-32-4 | |

| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)